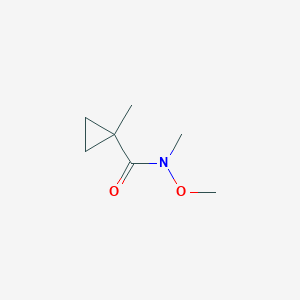
N-Methoxy-N,1-dimethylcyclopropanecarboxamide
Übersicht
Beschreibung
“N-Methoxy-N,1-dimethylcyclopropanecarboxamide” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol .
Synthesis Analysis
The synthesis of “this compound” can be achieved through different methods. One method involves the reaction of 1-methylcyclopropane-l-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) in dichloromethane at 0-20℃ for 16 hours . Another method involves the reaction of 1-methylcyclopropanecarboxylic acid with N,N-diisopropylethylamine, 2-(7-azabenzotriazol-l-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, and Nu,O-dimethylhydroxylamine hydrochloride in N,N-dimethylformamide at 25℃ for 16 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It is stored in a refrigerator and shipped at room temperature . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Analysis
- Electron Impact and Chemical Ionization Studies : A study involving the mass spectrometric analysis of cyclopropanes with electronegative substituents, including compounds similar to N-Methoxy-N,1-dimethylcyclopropanecarboxamide, revealed insights into the behavior of methoxy groups under electron impact and chemical ionization conditions. This research highlights the complex fragmentation patterns and potential for group randomization prior to decomposition, providing valuable information for the structural elucidation of similar compounds (Kolsaker, Kvarsnes, & Storesund, 1986).
Organic Synthesis
- One-Pot Synthesis Methodology : An efficient one-pot synthesis method for N-Methoxy-N-methylamides from carboxylic acids has been developed, showcasing the versatility of these compounds in synthetic chemistry. This method involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature, yielding excellent results and demonstrating the utility of this compound derivatives in the creation of complex organic molecules (Kim, Lee, Han, & Kay, 2003).
Synthetic Applications
- Preparation and Application in Synthesis : Research into the preparation of N-methoxy-N-methylamides and their application in direct conversion of esters to ketones provides insights into the synthetic versatility of these compounds. Such methodologies offer general approaches for preparing this compound and its analogs, which can be applied in the synthesis of complex organic molecules, including pharmaceuticals (Williams et al., 1995).
Novel Synthetic Routes
- Innovative Synthesis Approaches : A novel approach to synthesizing N-Methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents has been reported, demonstrating an efficient and high-yield method for producing these compounds. This method highlights the continuous evolution of synthetic strategies to create this compound and related molecules more efficiently (Lee, 2007).
Eigenschaften
IUPAC Name |
N-methoxy-N,1-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(4-5-7)6(9)8(2)10-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFKCYCBZXPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)
![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)
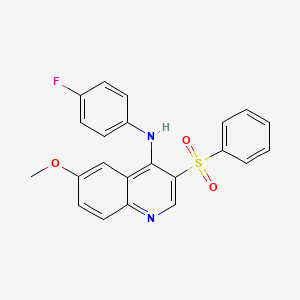

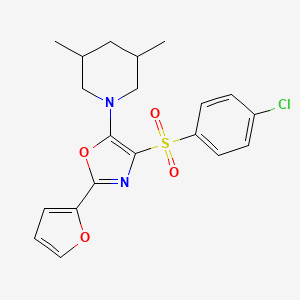
![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)
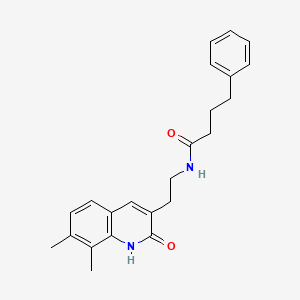
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846668.png)
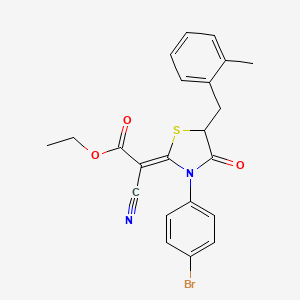
![2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2846671.png)
